5-(6-(Benzylthio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole
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Overview
Description
3-(BENZYLSULFANYL)-6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE is a complex organic compound that features a unique combination of functional groups, including a benzylsulfanyl group, a fluorophenyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZYLSULFANYL)-6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The benzylsulfanyl group is then added through nucleophilic substitution reactions. The final step involves the formation of the pyridazine ring under specific reaction conditions, such as the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(BENZYLSULFANYL)-6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-(BENZYLSULFANYL)-6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(BENZYLSULFANYL)-6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(BENZYLSULFANYL)-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-4-AMINE: Shares the benzylsulfanyl and fluorophenyl groups but differs in the core structure.
2-{(2RS)-3-(BENZYLSULFANYL)-1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-OXOPROPAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOL-1-ONE: Contains similar functional groups but has a different overall structure.
Uniqueness
3-(BENZYLSULFANYL)-6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZINE is unique due to its combination of a pyridazine ring with a thiazole and fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H16FN3S2 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
5-(6-benzylsulfanylpyridazin-3-yl)-2-(4-fluorophenyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C21H16FN3S2/c1-14-20(27-21(23-14)16-7-9-17(22)10-8-16)18-11-12-19(25-24-18)26-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
InChI Key |
RQZAKPABATUZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC4=CC=CC=C4 |
Origin of Product |
United States |
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